

Application Notes and Protocols for L-Aspartic acid-13C4,15N Analysis

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Compound of Interest

Compound Name: *L-Aspartic acid-13C4,15N*

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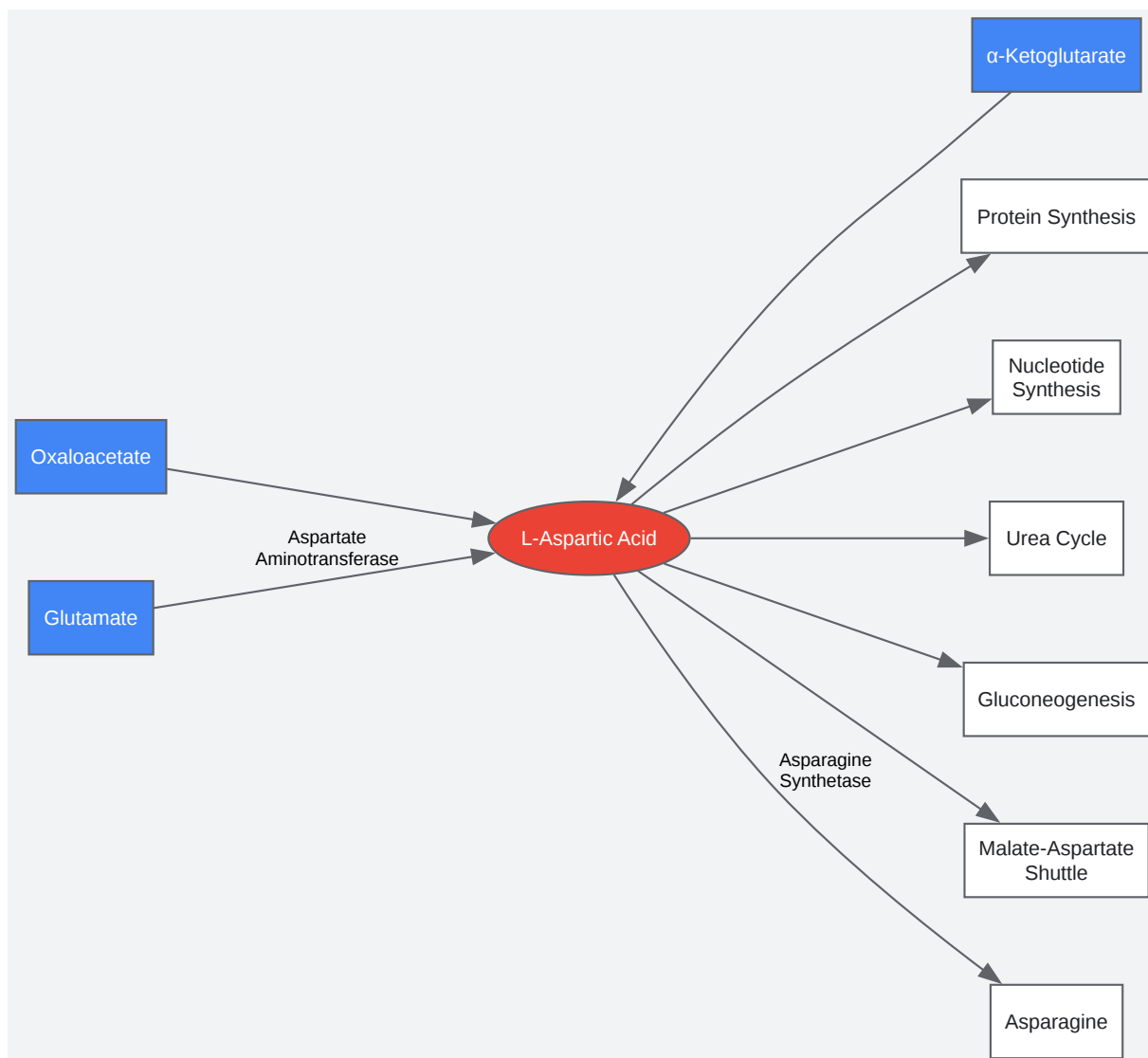
Introduction

L-Aspartic acid is a non-essential amino acid central to numerous metabolic pathways, including the urea cycle, gluconeogenesis, and the biosynthesis of proteins and nucleotides.[1] [2] Stable isotope-labeled L-Aspartic acid, such as **L-Aspartic acid-13C4,15N**, serves as an invaluable tool in metabolic research and clinical diagnostics. It is frequently used as an internal standard for accurate quantification of its unlabeled counterpart in biological samples by isotope dilution mass spectrometry.[1] Furthermore, its use as a tracer allows for the elucidation of metabolic fluxes and pathway dynamics.[1]

This document provides detailed application notes and protocols for the sample preparation and analysis of **L-Aspartic acid-13C4,15N** in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Metabolic Significance of L-Aspartic Acid

L-Aspartic acid is a key node in cellular metabolism. It is synthesized from oxaloacetate, an intermediate of the citric acid cycle, through transamination.[2] Its metabolic roles are diverse and tissue-specific.[1] In the cytosol, it is utilized for protein and nucleotide synthesis. It also participates in the malate-aspartate shuttle, which is crucial for maintaining the redox balance between the mitochondria and cytosol.[1] The diagram below illustrates the central metabolic pathways involving L-Aspartic acid.



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Caption: Metabolic pathways of L-Aspartic acid.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation protocol is critical for accurate and reproducible results. The following are protocols for common biological matrices.

A. Protocol for Plasma/Serum Samples (Protein Precipitation)

This method is suitable for the extraction of free amino acids.

- Thawing: Thaw frozen plasma or serum samples on ice.
- Internal Standard Spiking: Add an appropriate volume of **L-Aspartic acid-13C4,15N** internal standard (IS) working solution to each sample. A common starting concentration for the IS is 10-50 μM , but this should be optimized based on the expected endogenous levels of L-Aspartic acid in the samples.
- Protein Precipitation: Add 4 volumes of ice-cold methanol or acetonitrile to the sample (e.g., 400 μL of solvent to 100 μL of plasma).
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C .
- Supernatant Collection: Carefully collect the supernatant containing the extracted amino acids into a new microcentrifuge tube.
- Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum centrifuge.
- Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

B. Protocol for Cell Culture Samples (Metabolite Extraction)

This protocol is designed for the extraction of intracellular metabolites.

- Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

- **Isotope Labeling (for tracer studies):** For metabolic flux analysis, replace the standard culture medium with a medium containing **L-Aspartic acid-13C4,15N** at a known concentration. The labeling duration will depend on the specific metabolic pathway being investigated.
- **Quenching Metabolism:** Rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol to quench all enzymatic activity.
- **Cell Lysis and Extraction:** Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
- **Vortexing and Sonication:** Vortex the lysate and sonicate on ice to ensure complete cell lysis.
- **Centrifugation:** Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- **Supernatant Collection:** Transfer the supernatant containing the metabolites to a new tube.
- **Drying and Reconstitution:** Dry the supernatant and reconstitute as described in the plasma/serum protocol.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method for the analysis of L-Aspartic acid. Method optimization is recommended for specific instrumentation.

A. Liquid Chromatography Conditions

Parameter	Recommended Setting
Column	HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized amino acid analysis column
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Optimized for separation of L-Aspartic acid from isomers and other amino acids. A typical gradient might start at a high percentage of organic phase and gradually decrease.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	30 - 40 °C
Injection Volume	1 - 10 µL

B. Mass Spectrometry Conditions

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	L-Aspartic acid: m/z 134.1 -> 74.1, 90.1 L-Aspartic acid-13C4,15N: m/z 139.1 -> 77.1, 94.1
Collision Energy	Optimize for the specific instrument to achieve maximum signal intensity for the product ions.
Source Temperature	400 - 550 °C
Ion Spray Voltage	4500 - 5500 V

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of L-Aspartic acid.

Table 1: Linearity and Sensitivity of L-Aspartic Acid Analysis

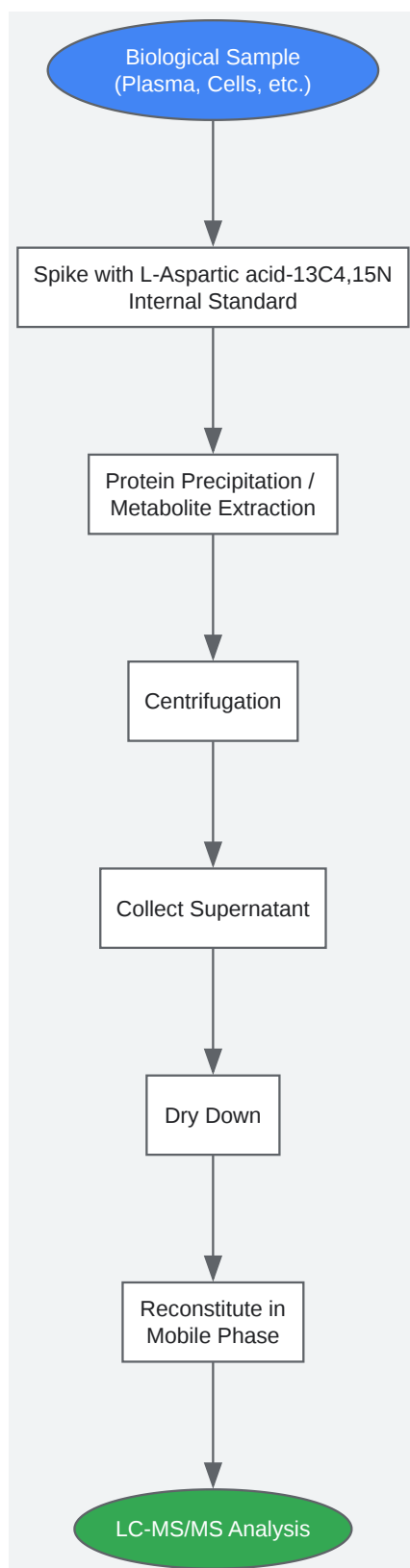
Analyte	Calibration Range (µM)	R ²	LLOQ (µM)
L-Aspartic acid	0.1 - 200	> 0.99	0.1

Table 2: Accuracy and Precision of L-Aspartic Acid Quantification

Quality Control Sample	Nominal Conc. (µM)	Measured Conc. (µM)	Accuracy (%)	Precision (%RSD)
Low QC	1	0.98	98.0	< 5
Medium QC	50	51.2	102.4	< 5
High QC	150	147.9	98.6	< 5

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for sample preparation and the logic of using a stable isotope-labeled internal standard.





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